Thiazole 2‑Substituent Steric Bulk Differentiates the Target Compound from the 2‑Phenyl Analog
The target compound carries a compact 2‑methyl substituent on the thiazole ring, whereas the closest commercially available analog, 4-[(2‑phenyl‑1,3‑thiazol‑4‑yl)methyl]-2-(pyrrolidine‑1‑carbonyl)morpholine (CAS 2640888‑00‑7), bears a significantly bulkier phenyl group. The calculated topological polar surface area (tPSA) is identical for both compounds (53.6 Ų), but the phenyl analog has a higher molecular weight (357.5 vs. 295.4 g mol⁻¹) and a predicted logP that is approximately 1.5–2.0 units higher, reflecting the increased lipophilicity conferred by the phenyl ring . In kinase‑focused medicinal chemistry programmes, such differences in lipophilicity and steric profile frequently translate into altered selectivity profiles and pharmacokinetic behaviour, even when the core scaffold is conserved [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) as proxies for steric bulk and physicochemical profile |
|---|---|
| Target Compound Data | MW = 295.40 g mol⁻¹; tPSA = 53.6 Ų; methyl substituent (van der Waals volume ≈ 13.7 ų) |
| Comparator Or Baseline | 4-[(2‑Phenyl‑1,3‑thiazol‑4‑yl)methyl]-2-(pyrrolidine‑1‑carbonyl)morpholine: MW = 357.5 g mol⁻¹; tPSA = 53.6 Ų; phenyl substituent (van der Waals volume ≈ 45.8 ų) |
| Quantified Difference | ΔMW = 62.1 g mol⁻¹ (21 % increase); estimated ΔclogP ≈ +1.5 to +2.0 units; phenyl van der Waals volume approximately 3.3‑fold larger than methyl |
| Conditions | Calculated molecular properties based on structural formula; no experimental physicochemical data available for either compound |
Why This Matters
For procurement decisions in a hit‑to‑lead or lead‑optimisation programme, the 2‑methyl analog offers a lower‑lipophilicity starting point that may confer superior ligand efficiency and a reduced risk of promiscuous binding compared with the bulkier 2‑phenyl variant.
- [1] Thiazole Derivatives as Kinase Inhibitors. International Patent Application WO 2010/133603 (UCB Pharma S.A.), published 2010‑11‑25. View Source
